molecular formula C18H16N2O3S2 B301025 Methyl 4-({3-methyl-5-[(5-methyl-2-thienyl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate

Methyl 4-({3-methyl-5-[(5-methyl-2-thienyl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate

Cat. No. B301025
M. Wt: 372.5 g/mol
InChI Key: PGHARSQWXAFFOA-LGBYSEEUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-({3-methyl-5-[(5-methyl-2-thienyl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Methyl 4-({3-methyl-5-[(5-methyl-2-thienyl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in various cellular processes. This inhibition leads to a reduction in inflammation, cell proliferation, and cell migration.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation in various cell types. In addition, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 4-({3-methyl-5-[(5-methyl-2-thienyl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate in lab experiments is its ability to inhibit the activity of certain enzymes and signaling pathways. This makes it a useful tool for studying the role of these pathways in various cellular processes. However, one limitation is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of Methyl 4-({3-methyl-5-[(5-methyl-2-thienyl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate. One direction is to further investigate its potential use in the treatment of various diseases, such as cancer and diabetes. Another direction is to study its mechanism of action in more detail, which may lead to the development of more effective drugs. Finally, future research could focus on improving the synthesis method of this compound, which may lead to increased yields and reduced costs.

Synthesis Methods

The synthesis of Methyl 4-({3-methyl-5-[(5-methyl-2-thienyl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate is a multi-step process involving the reaction of various chemical compounds. The first step involves the reaction of 5-methyl-2-thiophenecarbaldehyde with ethyl cyanoacetate to form 5-methyl-2-thiophenecarboxylic acid ethyl ester. This ester is then reacted with thiosemicarbazide to form 5-methyl-2-thiophenecarboxylic acid hydrazide. The final step involves the reaction of 5-methyl-2-thiophenecarboxylic acid hydrazide with methyl 4-bromobenzoate to form this compound.

Scientific Research Applications

Methyl 4-({3-methyl-5-[(5-methyl-2-thienyl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate has been extensively studied for its potential applications in various fields. In the field of medicine, it has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, it has been studied for its potential use in the treatment of Alzheimer's disease, diabetes, and other metabolic disorders.

properties

Molecular Formula

C18H16N2O3S2

Molecular Weight

372.5 g/mol

IUPAC Name

methyl 4-[[(5Z)-3-methyl-5-[(5-methylthiophen-2-yl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate

InChI

InChI=1S/C18H16N2O3S2/c1-11-4-9-14(24-11)10-15-16(21)20(2)18(25-15)19-13-7-5-12(6-8-13)17(22)23-3/h4-10H,1-3H3/b15-10-,19-18?

InChI Key

PGHARSQWXAFFOA-LGBYSEEUSA-N

Isomeric SMILES

CC1=CC=C(S1)/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OC)S2)C

SMILES

CC1=CC=C(S1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OC)S2)C

Canonical SMILES

CC1=CC=C(S1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OC)S2)C

Origin of Product

United States

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